WSB1 is classified as an E3 ubiquitin ligase, which is involved in tagging proteins for degradation via the proteasome. This classification is crucial as it highlights the role of WSB1 in regulating protein levels and cellular functions critical for cancer development. The compound WSB1 Degrader 1 has been developed as a potential therapeutic agent to inhibit WSB1's activity, thereby promoting the accumulation of specific proteins that may counteract cancerous processes .
The synthesis of WSB1 Degrader 1 involves several steps, primarily focusing on the design of small molecules that can selectively target and degrade WSB1. The compound was identified through high-throughput screening techniques aimed at discovering inhibitors that can disrupt the function of WSB1 in cancer cells.
The synthesis process typically includes:
While specific molecular data such as molecular weight or structural diagrams are not provided, it is essential to consider that effective degraders typically possess:
The primary chemical reaction involving WSB1 Degrader 1 is its interaction with the WSB1 protein, leading to its ubiquitination and subsequent degradation. This process can be summarized as follows:
In this reaction, WSB1 Degrader 1 binds to WSB1, facilitating its recognition by the ubiquitin ligase complex, which tags it for proteasomal degradation. This action disrupts the normal function of WSB1 in promoting tumorigenesis and metastasis .
The mechanism by which WSB1 Degrader 1 operates involves several key steps:
This cascade effectively reduces the levels of WSB1 in cancer cells, leading to decreased cell migration and proliferation associated with tumor progression .
Relevant data on these properties are essential for understanding how WSB1 Degrader 1 can be utilized effectively in therapeutic contexts .
WSB1 Degrader 1 holds promise primarily in cancer research and therapeutic development:
Research continues to explore its efficacy in preclinical models to establish its potential as a novel therapeutic agent against cancers characterized by high levels of WSB1 expression .
WD repeat and SOCS box-containing 1 (WSB1) is an E3 ubiquitin ligase subunit increasingly recognized as a pivotal oncogenic driver in cancer metastasis. Its overexpression correlates with poor clinical outcomes across multiple tumor types, particularly in advanced and metastatic stages. The molecular architecture of WD repeat and SOCS box-containing 1 comprises two critical domains: An N-terminal WD40 propeller that mediates substrate recognition, and a C-terminal suppressor of cytokine signaling (SOCS) box that recruits ubiquitination machinery components, including Elongin B, Elongin C, Cullin 5, and RING-box protein 1. This configuration enables WD repeat and SOCS box-containing 1 to target diverse tumor suppressors for proteasomal degradation. Consequently, WD repeat and SOCS box-containing 1 dysregulation represents a unifying mechanism for activating multiple oncogenic pathways, positioning it as a compelling therapeutic target for impeding metastatic progression [3] [9].
Hypoxia is a hallmark of aggressive tumors, driving metastatic progression through stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). WD repeat and SOCS box-containing 1 is transcriptionally induced by HIF-1α under hypoxic conditions, creating a feed-forward loop that perpetuates HIF signaling. Mechanistically, WD repeat and SOCS box-containing 1 targets the von Hippel-Lindau tumor suppressor protein for ubiquitin-mediated degradation. Von Hippel-Lindau tumor suppressor protein is the primary E3 ligase responsible for oxygen-dependent degradation of HIF-1α; thus, WD repeat and SOCS box-containing 1-mediated von Hippel-Lindau tumor suppressor protein elimination stabilizes HIF-1α even under normoxic conditions. This pseudo-hypoxic state enables constitutive expression of HIF target genes that promote metastasis, including vascular endothelial growth factor (angiogenesis), matrix metalloproteinases (extracellular matrix remodeling), and hexokinase 2 (glycolytic reprogramming) [2] [3].
Clinical evidence underscores this pathway's significance:
Table 1: Hypoxia-Driven WD repeat and SOCS box-containing 1 Substrates and Functional Consequences
Substrate | Degradation Effect | Metastatic Pathway Activated |
---|---|---|
Von Hippel-Lindau tumor suppressor protein | HIF-1α stabilization | Angiogenesis (vascular endothelial growth factor), metabolic reprogramming |
Rho GDP dissociation inhibitor 2 | Rho GTPase activation | Cytoskeletal remodeling, cell motility |
Homeodomain-interacting protein kinase 2 | Reduced p53 Ser46 phosphorylation | Evasion of DNA damage-induced apoptosis |
Beyond hypoxic signaling, WD repeat and SOCS box-containing 1 destabilizes multiple tumor suppressors through its E3 ubiquitin ligase activity. The WD40 propeller domain confers substrate specificity by recognizing distinct degrons: An 18-amino-acid loop in type 2 iodothyronine deiodinase, a regulatory domain in ataxia-telangiectasia mutated, and the beta-domain in von Hippel-Lindau tumor suppressor protein. Following substrate binding, the suppressor of cytokine signaling box recruits the Elongin B/C-Cullin 5-RING-box protein 1 complex, catalyzing polyubiquitination and subsequent proteasomal degradation [3] [7].
Key oncogenic regulatory functions include:
WD repeat and SOCS box-containing 1's substrate spectrum illustrates its pleiotropic oncogenic functions:
graph LR A[WD repeat and SOCS box-containing 1] --> B[Degrades von Hippel-Lindau tumor suppressor protein] A --> C[Degrades ataxia-telangiectasia mutated] A --> D[Degrades Rho GDP dissociation inhibitor 2] B --> E[HIF-1α Stabilization] C --> F[Senescence Bypass] D --> G[Actin Remodeling] E --> H[Metastasis] F --> H G --> H
Pharmacological inhibition of WD repeat and SOCS box-containing 1 represents a multi-pathway targeting strategy against metastasis. Unlike single-pathway inhibitors, WD repeat and SOCS box-containing 1 degradation simultaneously restores multiple tumor suppressive pathways:
Table 2: Preclinical Efficacy of WD repeat and SOCS box-containing 1 Degrader 1
Model System | Key Findings | Molecular Consequences |
---|---|---|
H1299-WSB1 lung cancer cells | Half-maximal degradation concentration = 25 nM; Time-dependent degradation (≤24 hr) | Suppressed wound healing; Rho GDP dissociation inhibitor 2 accumulation under hypoxia |
KHOS osteosarcoma cells | Half-maximal inhibitory concentration = 39.1 μM (migration) | Matrix metalloproteinase activity reduction; vascular endothelial growth factor secretion decreased by >50% |
4T1 breast cancer metastasis (murine) | 100 mg/kg oral dosing reduced pulmonary metastases by 68% (p<0.01) | Downregulation of vascular endothelial growth factor receptor and matrix metalloproteinase 9 pathways |
The compound WSB1 Degrader 1 (chemical name: 4-(3-anilino-5-anilinocarbonyl-4-methyl-2-oxopyridin-1(2H)-yl)methyl benzoic acid; CAS: 2306039-66-5) achieves targeted degradation through ubiquitin-proteasome recruitment. Its oral bioavailability and significant antimetastatic efficacy in in vivo models underscore therapeutic potential. Importantly, WD repeat and SOCS box-containing 1 degradation exhibits selectivity—WD repeat and SOCS box-containing 1 knockout cells show no migration inhibition upon treatment, confirming on-target effects [5] [9].
Clinical correlations further validate WD repeat and SOCS box-containing 1 targeting:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7